2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide

Descripción

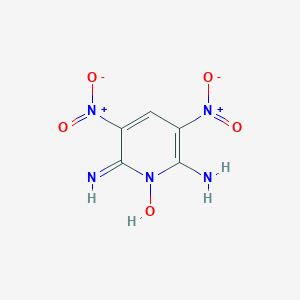

2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide (commonly referred to as LLM-105) is a high-performance insensitive explosive developed to address the demand for dense, stable, and powerful energetic materials. Synthesized via nitration and oxidation of pyridine derivatives, LLM-105 features a pyridine ring substituted with amino groups at the 2 and 6 positions, nitro groups at 3 and 5, and an N-oxide group at position 1. This unique structure contributes to its low mechanical sensitivity (impact and friction) and high thermal stability (>260°C), making it suitable for military and industrial applications where safety and performance are critical .

Key properties include:

Propiedades

IUPAC Name |

1-hydroxy-6-imino-3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O5/c6-4-2(9(12)13)1-3(10(14)15)5(7)8(4)11/h1,6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNAZSKPDRDQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439986 | |

| Record name | 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132683-64-8 | |

| Record name | 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The oxidation occurs via a radical mechanism, where PMDA facilitates electron transfer. Glacial acetic acid stabilizes intermediates and enhances solubility.

Key Findings

| Parameter | Range/Value | Yield | Purity |

|---|---|---|---|

| PMDA mol ratio | 0.46–0.92 | 97.8–98.0% | 95.5–96.4% |

| Reaction time | 5–10 hours | 97.9% | 95.6% |

| Solvent volume | 10–20 mL per 1 g ANPZ | 97.5–98.0% | 93.5–96.4% |

Optimization : Shorter reaction times (5 hours) at 80°C yield comparable results to 10 hours, reducing energy costs.

Alternative Catalysts: Maleic Anhydride

Replacing PMDA with maleic anhydride reduces costs and toxicity.

Conditions

-

Catalyst : Maleic anhydride (mass ratio 1:0.4–0.8)

-

Temperature : <30°C

-

Oxidant : Hydrogen peroxide (mass ratio 1:3–7)

-

Reaction time : 14 hours

Advantages

Maleic anhydride offers a greener alternative to PMDA, though yields (93%) are slightly lower.

Trifluoroacetic Acid (TFA)-Based Oxidation

This method, though high-cost, achieves high purity.

Protocol

-

Solvent : TFA with H2O2 (5–6 equivalents)

-

Temperature : Room temperature, overnight

-

Yield : ~65% (with residual ANPZ)

-

Purity : ~98.5% after recrystallization

Challenges : TFA’s volatility and expense drive research into solvent replacement (e.g., acetic acid or acetonitrile).

Nitration of DAPO

Direct nitration of DAPO avoids intermediate ANPZ, improving efficiency.

Process

-

Reagents : 100% nitric acid, 10% fuming sulfuric acid

-

Temperature : 20–30°C

-

Time : 3 hours

-

Yield : ~65%

-

Purity : ~98.5%

Mechanism

DAPO undergoes nitration at the 3- and 5-positions, forming LLM-105. Controlled addition of nitric acid minimizes side products.

Other Synthetic Routes

CMP (2-Chloro-6-Methoxypyrazine) Method

DMP (2,6-Dimethoxypyrazine) Method

Similar to CMP but uses dimethoxy intermediates, achieving ~50% yield.

Challenges and Optimizations

| Challenge | Solution | Outcome |

|---|---|---|

| TFA cost | Replace with acetic acid | Reduced expense, comparable yield |

| ANPZ residue in TFA | Slow H2O2 dosing, temperature control | Higher conversion (~93%) |

| Particle size control | FBRM/PVM probes | Consistent 10–100 µm particles |

Comparison of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| PMDA/Glacial Acetic Acid | 97–98% | 95–96% | High | Moderate |

| Maleic Anhydride | 93% | - | Moderate | Low |

| TFA/H2O2 | 65% | 98.5% | Low | High |

| DAPO Nitration | 65% | 98.5% | Moderate | Moderate |

| CMP/DMP | 47–50% | - | Low | High |

Análisis De Reacciones Químicas

2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

3,5-Diamino-2,4,6-trinitropyridine

Structural differences :

- Amino groups at 3 and 5 positions (vs. 2 and 6 in LLM-105).

- Nitro groups at 2, 4, and 6 positions (vs. 3 and 5 in LLM-105).

- No N-oxide group.

Key findings :

- Calculated density of 2.20 g/cm³, higher than LLM-105 due to increased nitro group substitution .

- Reduced C–NO₂ bond orders compared to diaminotrinitrobenzene (DATB), suggesting lower sensitivity .

- Symmetric substitution pattern enhances crystal packing but may reduce thermal stability compared to LLM-105.

3,5-Dinitro-2,4,6-triaminopyridine 1-oxide

Structural differences :

- Amino groups at 2, 4, and 6 positions (vs. 2 and 6 in LLM-105).

- Nitro groups at 3 and 5 positions (shared with LLM-105).

- Contains an N-oxide group (shared with LLM-105).

Key findings :

2,6-Diaminopyridine Derivatives

Example: Phenazopyridine Hydrochloride (2,6-diamino-3-phenylazopyridine hydrochloride) Structural differences:

- A phenylazo group at position 3 (vs. nitro groups in LLM-105).

- No N-oxide or nitro groups.

Key findings :

- Non-explosive; used as a urinary analgesic.

- Demonstrates how substituent electronic effects (azo vs. nitro groups) drastically alter application .

Data Table: Comparative Properties of Pyridine-Based Energetic Compounds

Research Findings and Trends

- Substituent Position Effects: Amino groups at 2 and 6 positions (LLM-105) improve symmetry and hydrogen bonding, enhancing density and stability. Nitro groups at 3 and 5 positions balance oxygen content without excessive steric hindrance .

- N-Oxide Contribution: The 1-oxide group in LLM-105 increases oxygen balance, promoting complete combustion and higher detonation velocity compared to non-oxide analogs .

- Sensitivity vs. Performance : LLM-105 achieves an optimal balance between low sensitivity (impact >40 J, friction >360 N) and high energy output, outperforming traditional explosives like RDX in safety metrics .

Actividad Biológica

2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide is a chemical compound with the molecular formula C5H5N5O4 and a molecular weight of approximately 199.1243 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H5N5O4

- Molecular Weight : 199.1243 g/mol

- CAS Number : 132683-64-8

- SMILES Notation : C1=C(C(=N)N(C(=C1N+[O-])N)O)N+[O-]

The biological activity of this compound is primarily attributed to its functional groups. The nitro groups can undergo redox reactions, while the amino groups facilitate nucleophilic substitutions and hydrogen bonding interactions with biological macromolecules. These interactions can modulate various signaling pathways and enzymatic activities within cells.

Antimicrobial Activity

Research indicates that derivatives of 2,6-Pyridinediamine exhibit antimicrobial properties. For instance, studies have shown that certain nitro-substituted pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Anti-inflammatory Effects

In a study involving a mouse model of LPS-induced acute lung injury, compounds related to 2,6-Pyridinediamine were found to ameliorate inflammation markers such as IL-6. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

Some derivatives have shown cytotoxic effects against cancer cell lines. For example, certain nitro compounds derived from pyridine structures demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of 2,6-Pyridinediamine can be compared with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,4,6-Trinitropyridine | High density and thermal stability | Redox reactions affecting cellular processes |

| 2,4-Dinitrophenol | Uncoupling agent in mitochondria | Disruption of ATP synthesis leading to increased heat |

| 2,6-Diamino-3,5-dinitropyrazine-1-oxide | Antimicrobial and cytotoxic | Inhibition of nucleic acid synthesis |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of 2,6-Pyridinediamine against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitro positions significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory properties, researchers administered derivatives to mice subjected to induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-1β) in treated groups compared to controls.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide (LLM-105)? A: The synthesis typically involves sequential nitration and oxidation of 2,6-diaminopyridine. A practical protocol includes:

- Step 1: Nitration of 2,6-diaminopyridine using mixed acid (HNO₃/H₂SO₄) to introduce nitro groups at positions 3 and 5 .

- Step 2: Oxidation of the pyridine ring with hydrogen peroxide or peracetic acid to form the 1-oxide derivative .

- Alternative method: Ultrasonic-assisted synthesis can enhance reaction efficiency by promoting proton transfer, as demonstrated in related pyridine derivatives .

- Purification: Recrystallization from dimethyl sulfoxide (DMSO) or acetonitrile yields high-purity crystals .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

- X-ray diffraction (XRD): Determines crystal structure (e.g., monoclinic system, space group P2₁/c) and density (1.918 g/cm³) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate substitution patterns (e.g., nitro groups at 3,5-positions and oxide at 1-position) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., N–O stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) .

- Mass Spectrometry (MS): Confirms molecular ion peaks (m/z 243 for [M+H]⁺) .

Physicochemical Properties

Q: What are the fundamental physicochemical properties relevant to handling and storage? A: Key properties include:

- Thermal stability: Decomposition onset at 342°C (DSC), making it suitable for high-temperature applications .

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to nitro group hydrophobicity .

- Sensitivity: Impact sensitivity of 117 cm (via drop-weight test), indicating moderate handling risks .

Advanced Stability Analysis

Q: How does the compound behave under extreme conditions (e.g., high pressure, radiation)? A: Methodological approaches include:

- Thermogravimetric Analysis (TGA): Quantifies mass loss under controlled heating (e.g., 1.5% mass loss at 250°C) .

- Mechanical Stress Testing: Measures sensitivity to friction (e.g., BAM friction test >360 N) .

- Radiolysis Studies: Gamma irradiation (e.g., ⁶⁰Co source) assesses decomposition pathways, with nitro groups prone to radical formation .

Energetic Performance Evaluation

Q: How is the detonation performance modeled experimentally and computationally? A: Techniques involve:

- Detonation Velocity Measurement: Chapman-Jouguet theory applied to experimental data (8560 m/s) .

- Computational Modeling: Density Functional Theory (DFT) calculates detonation pressure (~31 GPa) and heat of formation (+450 kJ/mol) .

- Comparative Testing: Benchmarked against HMX or RDX using small-scale shock initiation tests .

Applications in Biosensors

Q: Can this compound be functionalized for electrochemical sensing applications? A: While direct use is limited, derivatives like poly(2,6-pyridinediamine) have been used in sensors. Methodological steps include:

- Electropolymerization: Depositing polymer films on electrodes for carcinoembryonic antigen (CEA) detection .

- Nanoparticle Integration: Gold nanoparticles enhance conductivity and antibody immobilization (e.g., amperometric immunosensors) .

Resolving Data Contradictions

Q: How can discrepancies in reported properties (e.g., solubility, sensitivity) be addressed? A: Contradictions often arise from synthesis variations. Strategies include:

- Controlled Synthesis Replication: Compare nitration agents (e.g., HNO₃ vs. acetyl nitrate) and oxidation conditions .

- Crystallography Studies: Correlate crystal packing (e.g., hydrogen bonding in monoclinic vs. triclinic forms) with solubility .

- Statistical Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., reaction temperature, solvent purity) .

Computational Modeling for Property Prediction

Q: How can molecular dynamics (MD) simulations predict stability and reactivity? A: Approaches include:

- Reactive Force Fields (ReaxFF): Simulate thermal decomposition pathways (e.g., NO₂ group cleavage initiating decomposition) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron density distribution to predict sensitivity to external stimuli .

- Validation: Cross-check with experimental thermochemical data (e.g., enthalpy of formation: +215 kJ/mol calculated vs. +210 kJ/mol experimental) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.